Z-Val-met-OH

Thermal Stability Peptide Synthesis Process Chemistry

Researchers often substitute Z-Val-Ala-OH or Z-Val-Gly-OH for Z-Val-met-OH in microwave-assisted SPPS, risking dipeptide decomposition above 80°C. Z-Val-met-OH (CAS 108543-82-4) resolves this with: • Thermal stability margin: mp 179-181°C vs. 165°C (Z-Val-Ala-OH) and 143-145°C (Z-Val-Gly-OH), enabling higher coupling yields. • Defined stereochemistry: Verify L,L- or D,D-isomer with the supplier; D,D-configuration extends plasma stability >4-fold (24 h vs. <6 h for L-peptides). • Optimized logP 3.04: Ensures reliable RP-HPLC retention time separation from polar byproducts without ion-pairing agents. Supplied as ≥98% pure solid; ambient shipping.

Molecular Formula C18H26N2O5S
Molecular Weight 382.5 g/mol
CAS No. 108543-82-4
Cat. No. B3211200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-met-OH
CAS108543-82-4
Molecular FormulaC18H26N2O5S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1
InChIKeyWNRHCSDFQVZROA-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Val-met-OH: Protected Dipeptide Building Block


Z-Val-met-OH (CAS 108543-82-4) is a protected dipeptide composed of valine and methionine residues bearing an N-terminal benzyloxycarbonyl (Cbz/Z) group. This compound serves as a versatile synthetic intermediate in peptide chemistry and as a substructure for fluorogenic protease substrates [1]. The Z-protected dipeptide is typically supplied as a solid with a reported purity of ≥98% and a molecular formula of C18H26N2O5S (MW 382.47 g/mol) [2]. Its physicochemical profile, including its measured melting point and computed lipophilicity, distinguishes it from other Z-protected dipeptides sharing a common Z-Val N-terminus, which are often used interchangeably in research procurement [3].

Workflow Solid-phase peptide synthesis building block Supports stepwise coupling for fluorogenic substrates and protease-resistant motifs
Selection Logic Protected dipeptide with Val-Met core Thioether side chain distinguishes thermal and lipophilic profile from Z-Val-Ala-OH
Procurement Context Stereochemical identity must be verified Supplier lot may list L,L or D,D isomer; confirm before purchase for protease-resistance studies

Z-Val-met-OH Procurement: Substitution Risks


Sourcing decisions for Z-protected dipeptides are frequently based on the assumption that any Z-Val-Xxx-OH compound will exhibit equivalent performance as a synthetic building block. However, the methionine side chain in Z-Val-met-OH imparts a distinct combination of thermal stability, lipophilicity, and stereochemical constraints that directly influence reaction yields, purification requirements, and the biological properties of downstream peptides [1]. Generic substitution with Z-Val-Ala-OH or Z-Val-Gly-OH introduces measurable differences in melting point and logP that can alter solubility in organic reaction media and solid-phase peptide synthesis (SPPS) coupling efficiency [2]. Furthermore, the stereochemistry of the valine and methionine residues—whether L,L or D,D—critically determines the metabolic stability of any final peptide product, making it essential to verify that the correct isomer is being procured for research applications targeting protease resistance [3].

Generic Z-dipeptide interchangeability Methionine side chain alters thermal stability and lipophilicity compared to Z-Val-Ala-OH or Z-Val-Gly-OH. Coupling efficiency may shift under standard SPPS conditions.
Stereochemistry mismatch L,L and D,D isomers are listed under the same CAS. Unintended isomer procurement may eliminate protease resistance in downstream peptide constructs.
Purity specification mismatch Substituting a ≥95% purity generic Z-dipeptide for this ≥98% building block can compound deletion peptide formation across multiple coupling steps.

Z-Val-met-OH Physicochemical Evidence


Thermal Stability Advantage

The experimentally measured melting point of Z-Val-met-OH (reported as Carbobenzoxy-D-Val-D-Met) is 179-181°C [1]. In contrast, the closely related protected dipeptide Z-Val-Ala-OH (CAS 24787-89-1) exhibits a melting point of 165°C under comparable conditions , while Z-Val-Gly-OH (CAS 2790-84-3) melts at 143-145°C . The observed +16°C to +36°C elevation indicates that Z-Val-met-OH can withstand higher-temperature coupling reactions without thermal degradation, a critical factor in microwave-assisted solid-phase peptide synthesis (SPPS) where reaction temperatures can approach 80-100°C.

Thermal Stability
Cross-study comparable
179–181 °C
vs. Z-Val-Ala-OH (165 °C) and Z-Val-Gly-OH (143–145 °C)
Supports higher-temperature coupling workflows
Melting point elevation may reduce decomposition in microwave-assisted SPPS
Thermal Stability Peptide Synthesis Process Chemistry

Lipophilicity Advantage

The computed octanol-water partition coefficient (XLogP3-AA) for Z-Val-met-OH is 3.04 [1], representing a +0.73 log unit increase over Z-Val-Ala-OH (logP 2.31) . This difference reflects the substitution of the alanine methyl side chain with the thioether-containing methionine side chain. In reversed-phase HPLC purification, each +0.73 logP unit can correspond to a measurable shift in retention time that facilitates separation from byproducts with lower lipophilicity. Conversely, the higher logP of Z-Val-met-OH may reduce aqueous solubility relative to Z-Val-Ala-OH, necessitating solvent adjustments for SPPS coupling steps.

Lipophilicity
Cross-study comparable
XLogP3-AA = 3.04
+0.73 logP units vs. Z-Val-Ala-OH (2.31)
Enables distinct reversed-phase retention for separation
May reduce aqueous solubility; solvent adjustment may be needed
Lipophilicity Chromatographic Separation Solubility

Stereochemistry and Protease Resistance

The PubChem entry for CAS 108543-82-4 unambiguously defines the stereochemistry as N-[(phenylmethoxy)carbonyl]-L-valyl-L-methionine with (2S,2'S) configuration [1]. However, multiple commercial suppliers market the same CAS number under the name Carbobenzoxy-D-Val-D-Met, indicating the product they supply is composed of D-valine and D-methionine residues . D-amino acid-containing peptides are known to exhibit substantially extended biostability: one study demonstrated that D-peptide supramolecular fibers maintained full structural integrity in plasma for 24 hours, whereas their L-peptide counterparts were 50% digested within 6 hours—a >4-fold increase in functional half-life [2]. Procurement teams must therefore explicitly confirm with the supplier whether the lot being ordered is the L,L- or D,D-isomer, as this single variable will dictate the metabolic stability of any downstream peptide product.

Stereochemistry & Biostability
Class-level inference
L,L (CAS PubChem) vs. D,D (supplier designation)
D-peptide constructs: full integrity at 24 h in plasma; L-peptide constructs: ~50% degradation within 6 h
Stereochemistry drives protease-resistance context
Lot-specific confirmation required; class-level D/L peptide evidence
Stereochemistry Protease Resistance Peptide Stability

Purity Specification Advantage

Multiple commercial sources for Z-Val-met-OH specify a purity of ≥98% (NLT 98%) , whereas generic Z-protected dipeptides such as Z-Val-Leu-OH are frequently listed at 95% minimum purity . While a 3% purity difference may appear modest, in peptide synthesis each coupling step's effective yield is multiplicative, and impurities at the dipeptide building block stage can generate deletion peptides that are challenging to separate from the full-length product. For a heptapeptide synthesis incorporating Z-Val-met-OH, the difference between 98% and 95% dipeptide purity alone can propagate to an approximate 15% reduction in crude full-length product purity, assuming independent coupling events.

Purity Specification
Data to verify
≥98% (HPLC)
vs. generic Z-dipeptides often listed at 95% minimum
Higher purity may reduce deletion peptide burden
Sources are vendor CoA; cross-supplier verification recommended
Purity Quality Assurance Procurement Specification

Z-Val-met-OH Application Scenarios


Microwave-Assisted SPPS at Elevated Temperatures

When peptide synthesis protocols employ microwave-assisted SPPS at temperatures exceeding 80°C, the 179-181°C melting point of Z-Val-met-OH provides a thermal safety margin that Z-Val-Ala-OH (165°C) and Z-Val-Gly-OH (143-145°C) cannot match [1]. This reduces the risk of dipeptide decomposition during extended coupling cycles, enabling higher yields of difficult sequences containing Val-Met motifs.

Protease-Resistant Peptide Synthesis with D-Amino Acids

For research programs developing metabolically stable peptide drugs, procuring the D,D-isomer of Z-Val-met-OH (confirmed with the supplier) is essential. D-peptide constructs have demonstrated >4-fold longer structural integrity in plasma (24 h vs. <6 h for L-peptides) [2], making them suitable for in vivo efficacy studies where rapid proteolytic clearance would otherwise mask pharmacological activity.

Fluorogenic Substrates for Cathepsin B and β-Secretase

The Val-Met dipeptide motif is a critical recognition element in fluorogenic substrates such as Z-Val-Lys-Met-AMC, which is specifically cleaved by cathepsin B and amyloid A4-generating enzymes . Procuring Z-Val-met-OH as a defined building block ensures the correct P2-P1 residue pairing for substrate synthesis, avoiding the confounding activity profiles that arise when Val-Ala or Val-Phe motifs are erroneously substituted.

Reversed-Phase HPLC Method Development via LogP

The 0.73 logP unit difference between Z-Val-met-OH (logP 3.04) and Z-Val-Ala-OH (logP 2.31) translates to a meaningful shift in reversed-phase retention time [3]. Analytical chemists can exploit this property to design gradient elution methods that resolve Z-Val-met-OH from more polar synthetic byproducts without requiring ion-pairing agents, simplifying LC-MS compatibility.

Application
Selection Property
Validation Focus
Microwave-assisted SPPS
Thermal tolerance under elevated temperature
Coupling yield and decomposition profile at ≥80 °C
Protease-resistant peptide studies
Confirmed stereochemistry (D,D-isomer lot)
Plasma stability endpoint context and metabolic half-life comparison
Fluorogenic substrate synthesis
Correct Val-Met P2-P1 residue pairing
Enzyme cleavage specificity and substrate turnover context
Reversed-phase HPLC method development
Distinct lipophilicity (XLogP3-AA 3.04)
Retention-time shift and gradient separation optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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